molecular formula C13H17BrN2O2 B1399340 1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanone CAS No. 1316221-42-7

1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanone

Cat. No.: B1399340
CAS No.: 1316221-42-7
M. Wt: 313.19 g/mol
InChI Key: QWPQOXOZIAOBEX-UHFFFAOYSA-N
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Description

1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanone (CAS No. 1316221-42-7) is a brominated pyridine derivative featuring a pyrrolidine ring substituted with a methoxyethanone group. Its molecular formula is C₁₃H₁₇BrN₂O₂, with a molecular weight of 313.19 g/mol and a purity of ≥97% . This structure positions it as a versatile intermediate in medicinal chemistry, particularly for designing ligands targeting neurological or antimicrobial pathways .

Properties

IUPAC Name

1-[3-[(6-bromopyridin-2-yl)methyl]pyrrolidin-1-yl]-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-18-9-13(17)16-6-5-10(8-16)7-11-3-2-4-12(14)15-11/h2-4,10H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPQOXOZIAOBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(C1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a pyrrolidine ring and a bromopyridine moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in drug development and therapeutic interventions.

The molecular formula of this compound is C12H15BrN2O, with a molecular weight of approximately 285.16 g/mol. The compound is characterized by its bromine atom, which enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC12H15BrN2O
Molecular Weight285.16 g/mol
IUPAC NameThis compound
CAS Number1316217-33-0

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromopyridine moiety may facilitate binding to these targets, while the pyrrolidine ring enhances the compound's stability and bioavailability. The exact mechanism can vary depending on the biological context and the specific targets involved.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity: Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Anticancer Properties: In vitro studies have indicated that the compound may inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology.

Neuroprotective Effects: Some studies have explored its neuroprotective effects, indicating that it may have implications for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Study: A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various bromopyridine derivatives, including this compound). The results demonstrated significant antibacterial activity against Gram-positive bacteria, highlighting its potential as an antibiotic candidate .
  • Cancer Cell Proliferation Inhibition: In a study reported in Cancer Research, researchers assessed the effects of this compound on breast cancer cell lines. The findings revealed that it significantly reduced cell viability at micromolar concentrations, suggesting a mechanism involving apoptosis induction .
  • Neuroprotective Activity: Research published in Neuroscience Letters investigated the neuroprotective effects of this compound in models of oxidative stress. It was found to reduce neuronal cell death induced by oxidative agents, indicating potential therapeutic applications for neurodegenerative conditions .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
1-(3-((6-Chloropyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanoneModerateLowNone
1-(3-((6-Fluoropyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanoneLowModerateLow
This compound High High Moderate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons are summarized in Table 1.

Morpholine Analog: 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone

  • Structural Differences : Replaces the pyrrolidine ring with a morpholine ring (oxygen atom in the six-membered ring) .
  • Impact on Properties :
    • Solubility : Morpholine’s oxygen atom enhances polarity, increasing aqueous solubility compared to the pyrrolidine analog.
    • Steric Effects : The larger morpholine ring may reduce steric hindrance at the nitrogen, altering binding affinity in coordination complexes.
    • Molecular Weight : Lower molecular weight (285.14 g/mol ) due to fewer carbon atoms in the morpholine structure .

Fluorinated Pyridine Derivatives

  • Example: (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol (CAS listed in ).
  • Key Differences :
    • Substituents : Fluorine at the pyridine 2-position and a silyl-protected hydroxymethyl group.
    • Electronic Effects : Fluorine’s electron-withdrawing nature increases metabolic stability compared to bromine.
    • Applications : Fluorinated derivatives are often prioritized in drug design for improved pharmacokinetics .

Pyridin-2-one Derivatives ()

  • Example : 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.
  • Functional Groups: The 2-pyridone core and bromophenyl substituent contrast with the target compound’s ethanone-pyrrolidine system.
  • Biological Relevance: Bromophenyl-substituted pyridinones exhibit high antioxidant activity (~79%), suggesting bromine’s role in enhancing radical scavenging .

Physical Properties

Property Target Compound Morpholine Analog Fluorinated Pyridine Derivative ()
Molecular Weight 313.19 g/mol 285.14 g/mol ~350–400 g/mol (estimated)
Purity ≥97% Not specified ≥95% (typical for catalog compounds)
Solubility Moderate in DMSO/CHCl₃ Higher in polar solvents Low (due to silyl protection)
Key Functional Groups Bromopyridyl, methoxyethanone Bromopyridyl, morpholine Fluoropyridyl, silyl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanone
Reactant of Route 2
Reactant of Route 2
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanone

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